

Technical Support Center: BAY1125976 In Vivo Bioavailability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY1125976

Cat. No.: B612003

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the allosteric AKT1/2 inhibitor, **BAY1125976**. The focus is on understanding and optimizing its in vivo bioavailability based on available data and established pharmaceutical principles.

Frequently Asked Questions (FAQs)

Q1: What is the established route of administration for **BAY1125976** in clinical studies?

BAY1125976 has been administered orally in clinical trials.^{[1][2][3]} Both a liquid service formulation (LSF) and a tablet formulation have been evaluated.^{[1][3][4]}

Q2: How bioavailable is **BAY1125976** from the existing oral formulations?

A Phase I clinical trial demonstrated that **BAY1125976** is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (t_{max}) ranging from 0.5 to 3 hours.^{[1][4]} A comparison of the liquid service formulation and the tablet formulation at 20 mg and 40 mg once-daily doses showed comparable maximum concentration (C_{max}) and area under the curve (AUC) values, indicating similar bioavailability.^{[1][4][5]}

Q3: Does food affect the bioavailability of **BAY1125976**?

Yes, food has been shown to affect the pharmacokinetics of **BAY1125976**. Administration of an 80 mg dose after a high-fat, high-calorie meal resulted in a 27% decrease in C_{max} and a 16%

increase in AUC compared to administration in a fasted state.[1] This suggests that co-administration with a fatty meal may slow the rate of absorption while slightly increasing the overall exposure.

Q4: What are the known physicochemical properties of **BAY1125976** that might influence its bioavailability?

BAY1125976 is a small molecule with a molecular weight of 383.4 g/mol .[6] Its solubility has been reported in various solvents, including DMSO and DMF.[7][8] Like many kinase inhibitors, it is likely a poorly soluble compound, which is a common challenge for oral bioavailability.[9][10][11][12] Strategies for poorly soluble drugs often focus on enhancing dissolution and absorption.[9][10][11][12][13]

Q5: What is the mechanism of action of **BAY1125976**?

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][14][15][16][17] It binds to a site distinct from the ATP-binding pocket, inhibiting the activity of these kinases and thereby blocking the PI3K/AKT/mTOR signaling pathway.[6][18] This pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.[6][18]

Troubleshooting Guide for In Vivo Experiments

This guide provides a structured approach to address common issues related to the in vivo performance of **BAY1125976**.

Issue	Potential Cause	Troubleshooting Steps
Low or variable plasma exposure	Poor dissolution of the compound	1. Ensure the formulation is homogenous and the compound is fully dissolved or suspended. 2. Consider using a formulation vehicle known to improve the solubility of poorly soluble drugs, such as those containing solubilizing agents like PEG300, Tween 80, or DMSO (see Experimental Protocols).[7] 3. For preclinical studies, particle size reduction (micronization or nanosizing) can increase the surface area for dissolution.[9][10]
Suboptimal dosing vehicle	1. Verify the compatibility of BAY1125976 with the chosen vehicle. 2. Test different formulation compositions to identify one that provides consistent pharmacokinetics. A simple suspension may not be sufficient.	
Gastrointestinal (GI) tract instability	1. While not specifically reported for BAY1125976, assess if the compound is stable at different pH values representative of the GI tract.	
Inconsistent efficacy at a given dose	Variability in oral absorption	1. Control for the feeding state of the animals. As food affects absorption in humans, it is likely to do so in preclinical models.[1] Standardize the fasting period before dosing. 2.

Ensure accurate and consistent oral gavage technique.

Metabolism differences	1. Be aware of potential inter-animal variability in metabolism. Ensure a sufficient number of animals per group to account for this.
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Unexpected toxicity	High peak plasma concentration (C _{max})	1. If using a solubilized formulation, the rapid absorption might lead to a high C _{max} . Consider splitting the daily dose (e.g., twice-daily dosing) to reduce peak concentrations, which was also explored in the clinical trial. [1] [3]
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Formulation vehicle toxicity	1. Ensure the vehicle components and their concentrations are well-tolerated in the animal model. Run a vehicle-only control group.
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Data Presentation

Table 1: Physicochemical Properties of **BAY1125976**

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₂₁ N ₅ O	[6][8]
Molecular Weight	383.4 g/mol	[6]
Solubility	DMSO: 3-5 mg/mL DMF: 5 mg/mL 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL	[7][8]
CAS Number	1402608-02-9	[8]

Table 2: Summary of **BAY1125976** Clinical Pharmacokinetics (Oral Administration)

Parameter	Observation	Source(s)
Time to Peak (tmax)	0.5 - 3 hours	[1][4]
Formulation Bioequivalence	Liquid Service Formulation (LSF) and tablet showed comparable Cmax and AUC.	[1][4][5]
Food Effect (80 mg dose)	With high-fat meal: - Cmax: ↓ 27% - AUC: ↑ 16%	[1]
Dose Proportionality	Exposure increased with dose up to 80 mg.	[1][4]

Experimental Protocols

Protocol 1: Preparation of a Liquid Formulation for Preclinical Oral Dosing

This protocol describes the preparation of a vehicle solution suitable for administering **BAY1125976** to rodents.

- Materials:
 - BAY1125976** powder

- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Saline (0.9% NaCl) or sterile water
- Sterile tubes and syringes
- Procedure:
 1. Weigh the required amount of **BAY1125976** powder based on the desired final concentration and dosing volume.
 2. Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
 - For example, to make 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
 3. First, dissolve the **BAY1125976** powder in the DMSO portion. Gentle warming and vortexing may be required.
 4. Add the PEG300 to the DMSO/compound mixture and mix thoroughly.
 5. Add the Tween 80 and mix until a clear solution is formed.
 6. Finally, add the saline dropwise while mixing to bring the formulation to the final volume.
 7. Sonication is recommended to ensure complete dissolution and homogeneity.[\[7\]](#)
 8. Prepare the formulation fresh daily and protect it from light.

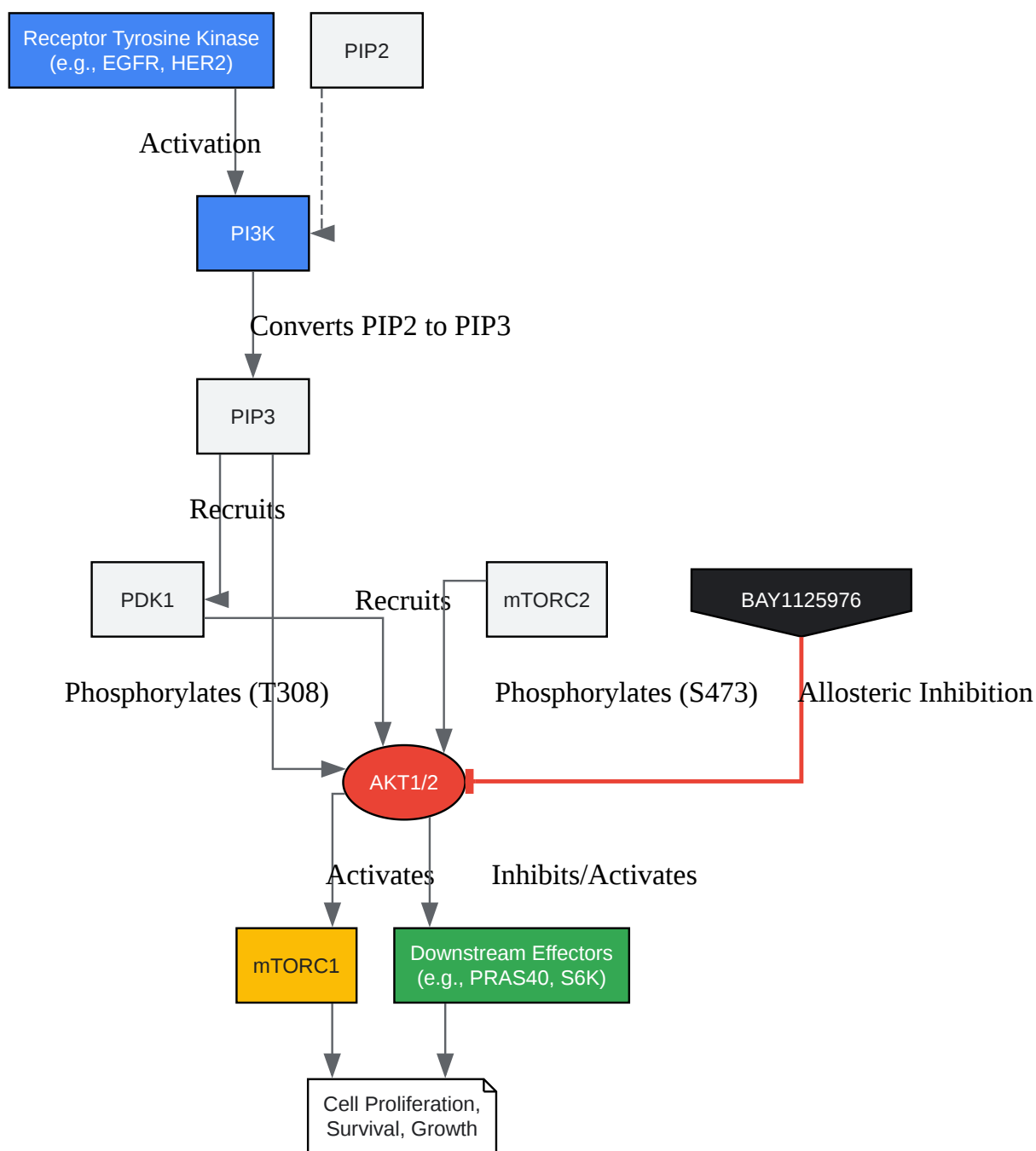
Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of a **BAY1125976** formulation.

- Animal Model:
 - Use an appropriate rodent strain (e.g., CD-1 mice or Sprague-Dawley rats).
 - Animals should be fasted overnight (with access to water) before dosing to reduce variability from food effects.
- Dosing:
 - Administer the prepared **BAY1125976** formulation via oral gavage at the desired dose.
 - Include a satellite group for intravenous (IV) administration of **BAY1125976** (dissolved in a suitable IV vehicle) to determine absolute bioavailability.
- Blood Sampling:
 - Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing.
 - Suggested time points: pre-dose, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.
 - Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Processing and Analysis:
 - Centrifuge the blood samples to separate the plasma.
 - Store plasma samples at -80°C until analysis.
 - Quantify the concentration of **BAY1125976** in the plasma samples using a validated analytical method, such as LC-MS/MS.
- Data Analysis:
 - Plot the plasma concentration versus time for each animal.
 - Calculate key pharmacokinetic parameters: C_{max}, t_{max}, and AUC.

- Calculate absolute bioavailability (F%) using the formula: $F\% = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$.

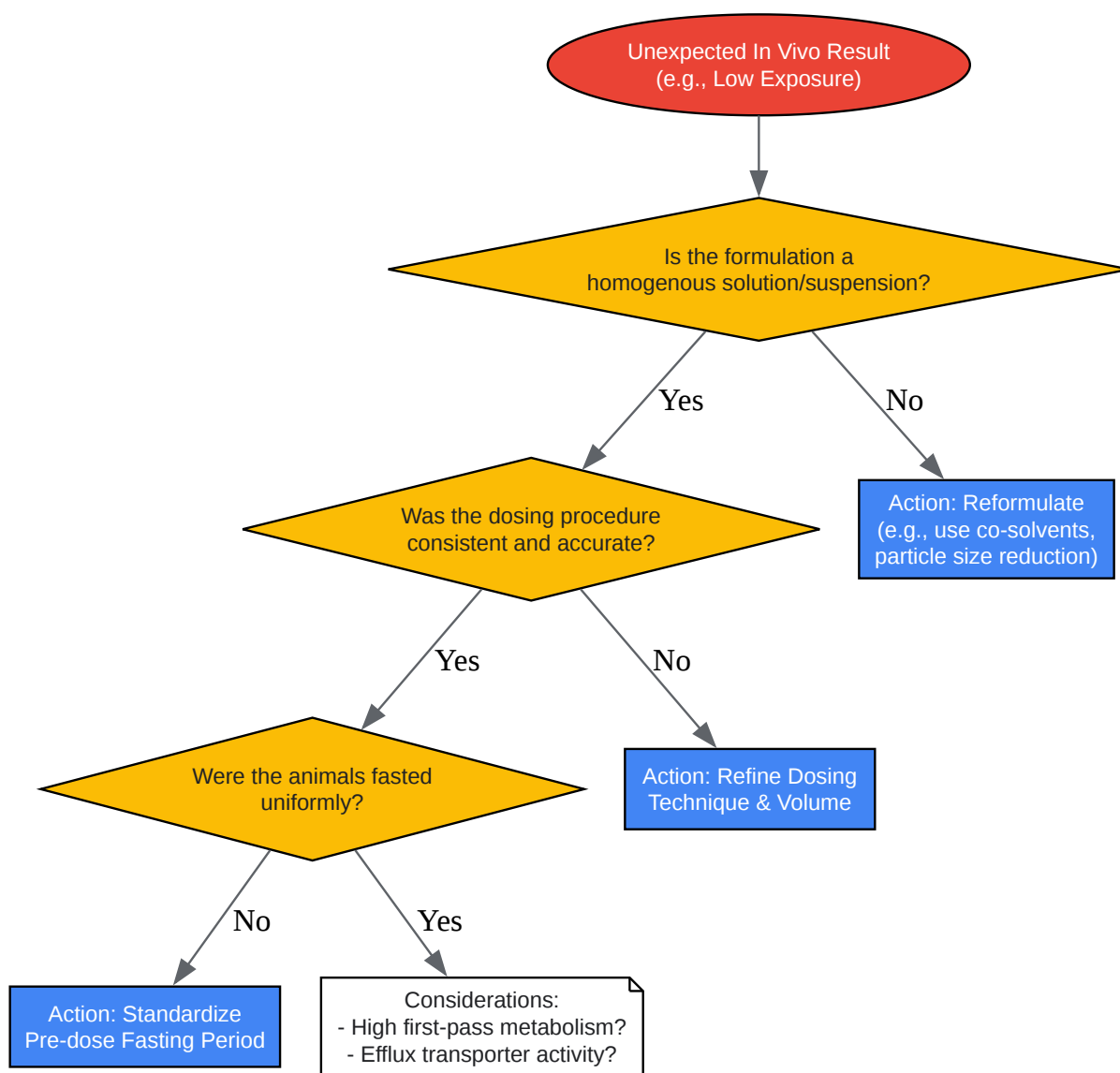
Visualizations



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **BAY1125976**.

Caption: Workflow for formulation preparation and in vivo pharmacokinetic assessment.



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Caption: Decision tree for troubleshooting unexpected in vivo results with **BAY1125976**.

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- To cite this document: BenchChem. [Technical Support Center: BAY1125976 In Vivo Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612003#how-to-improve-the-bioavailability-of-bay1125976-in-vivo]

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